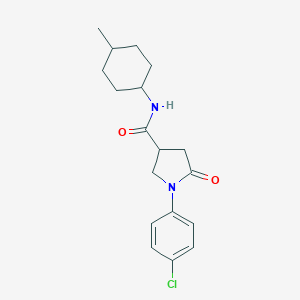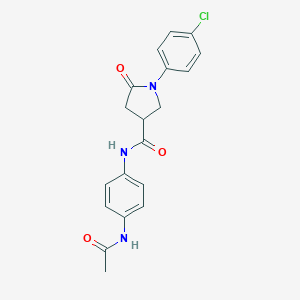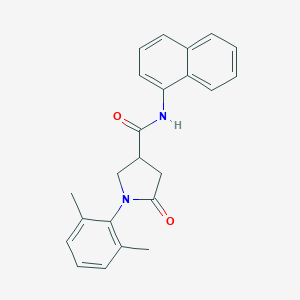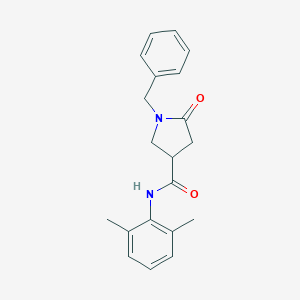![molecular formula C26H24ClNO4 B271282 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as L-732,138, is a synthetic compound that belongs to the family of indole derivatives. It has been studied for its potential use in scientific research applications due to its unique properties.
Mecanismo De Acción
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one acts as a competitive antagonist of the dopamine D1 receptor by binding to the receptor and preventing the binding of dopamine. This leads to a decrease in the activation of the D1 receptor and a reduction in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can modulate the function of the dopamine D1 receptor and affect various physiological processes. For example, it has been found to reduce the locomotor activity in rats and decrease the reinforcing effects of drugs of abuse such as cocaine and amphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation is that it may not be suitable for all experiments as it only targets the dopamine D1 receptor and may not be relevant for other research areas.
Direcciones Futuras
There are several future directions for the use of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in scientific research. One potential area of research is in the development of new treatments for drug addiction and other psychiatric disorders that involve the dopamine system. Additionally, further studies can be conducted to better understand the mechanisms of action of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one and its potential use in other research areas.
Métodos De Síntesis
The synthesis of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxy-2-oxo-2-phenylbutanoic acid ethyl ester. This compound is then reacted with 5-chloro-2-hydroxybenzaldehyde to form the final product, 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes such as motor control, reward, and motivation.
Propiedades
Nombre del producto |
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C26H24ClNO4 |
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H24ClNO4/c1-2-32-21-11-8-19(9-12-21)24(29)17-26(31)22-16-20(27)10-13-23(22)28(25(26)30)15-14-18-6-4-3-5-7-18/h3-13,16,31H,2,14-15,17H2,1H3 |
Clave InChI |
WQQVKFPICOCJQL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)





![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)

![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)


